Sodium propionate-13C3
Description
Sodium propionate-13C3 (CAS: 152571-51-2) is a stable isotope-labeled derivative of sodium propionate, where all three carbon atoms in the propionate moiety are replaced with carbon-13 (13C). This labeling enables precise tracking of metabolic pathways using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) . Its molecular formula is 13C3H5NaO2, with a molecular weight of 99.04 g/mol . The compound is widely used in metabolic studies to investigate propionate utilization in fatty acid synthesis, gluconeogenesis, and energy production .
Properties
IUPAC Name |
sodium;(1,2,3-13C3)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1/i1+1,2+1,3+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKPEJDQGNYQSM-HCULJTSZSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2][13C](=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583976 | |
| Record name | Sodium (~13~C_3_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.039 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152571-51-2 | |
| Record name | Sodium (~13~C_3_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium propionate-13C3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium propionate-13C3 is synthesized by neutralizing propionic acid-13C3 with sodium hydroxide. The reaction typically takes place in an aqueous medium, and the product is isolated by evaporating the water and crystallizing the this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The final product is often subjected to rigorous quality control measures to meet the standards required for scientific research .
Chemical Reactions Analysis
Oxidation Reactions
Sodium propionate-¹³C₃ undergoes oxidation to form labeled propionic acid-¹³C₃ under acidic conditions. This reaction is fundamental in metabolic studies where the carboxyl group’s fate is monitored.
Reaction:
Key Reagents/Conditions:
-
Hydrochloric acid (HCl) in aqueous medium
-
Temperature: 25°C
Research Findings:
-
Oxidation products are analyzed via mass spectrometry to track isotopic distribution in downstream metabolites .
Reduction Reactions
The compound can be reduced to propanol-¹³C₃, a reaction leveraged in studies of fatty acid synthesis and energy metabolism.
Reaction:
Key Reagents/Conditions:
-
Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF)
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Temperature: 0–25°C
Applications:
Metabolic Reactions
Sodium propionate-¹³C₃ is central to propionyl-CoA metabolism, a key intermediate in the tricarboxylic acid (TCA) cycle and gluconeogenesis.
Key Pathways:
| Pathway | Enzymes Involved | Products |
|---|---|---|
| Methylcitrate Cycle | Methylcitrate synthase | Pyruvate-¹³C₃, Succinyl-CoA-¹³C₂ |
| β-Oxidation | Acyl-CoA dehydrogenase | Acetyl-CoA-¹³C₂ |
| Gluconeogenesis | Propionyl-CoA carboxylase | Glucose-¹³C₆ |
Research Insights:
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In E. coli, [1,2-¹³C₂]propionate labels alanine and formate, confirming direct pyruvate formation via the methylcitrate cycle .
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Human cardiomyocyte studies show propionate-¹³C₃ incorporation into odd-chain fatty acids, preserving all six carbons from two propionate molecules .
Nucleophilic Substitution
The carboxylate group participates in nucleophilic substitution reactions, forming esters or amides for tracer applications.
Reaction:
Reagents/Conditions:
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Alkyl halides (R-X) in polar aprotic solvents (e.g., DMF)
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Catalyzed by tetrabutylammonium iodide
Comparative Reaction Data
| Reaction Type | Reagents | Conditions | Major Products | Applications |
|---|---|---|---|---|
| Oxidation | HCl | Aqueous, 25°C | Propionic acid-¹³C₃ | Metabolic acidification studies |
| Reduction | LiAlH₄ | THF, 0–25°C | Propanol-¹³C₃ | Lipid biosynthesis tracing |
| Esterification | Alkyl halides | DMF, 60°C | Labeled esters | Pharmaceutical tracer synthesis |
| Metabolic (Methylcitrate) | Methylcitrate synthase | Cellular environment | Pyruvate-¹³C₃, Succinyl-CoA | Microbial metabolism studies |
Stability and Handling
Scientific Research Applications
Metabolic Studies
1.1. Tracing Metabolic Pathways
Sodium propionate-13C3 is widely used in metabolic flux analysis to trace the pathways of propionate metabolism in living organisms. A study involving fasted C57BL/6J mice demonstrated that infusion with [13C3]propionate allowed researchers to assess hepatic fluxes and gluconeogenesis. The results indicated significant differences in pyruvate cycling fluxes when compared to other isotopes, highlighting the importance of using this compound for accurate metabolic modeling .
1.2. Epigenetic Studies
Recent research has shown that disturbances in propionate metabolism can lead to epigenetic changes affecting cardiac function. In a study examining the effects of propionate on histone modifications, this compound was utilized to trace its metabolic effects on cardiac myocytes. The findings suggested that increased levels of propionyl-CoA due to propionate excess were linked to altered gene expression related to cardiac dysfunction .
Synthetic Chemistry
2.1. Synthesis of Isotopically Labeled Compounds
This compound serves as a precursor for synthesizing various isotopically labeled compounds, including vitamin B6 vitamers. Research has demonstrated efficient synthetic routes starting from this compound, enabling the preparation of [13C3]-labelled pyridoxine (PN) and its derivatives through a series of chemical transformations . This application is crucial for developing reference standards for analytical testing.
| Compound | Synthesis Steps | Yield (%) |
|---|---|---|
| Pyridoxine | 10 linear steps | 17 |
| Other vitamers | Various transformations | Moderate to good (67-88) |
Analytical Applications
3.1. Mass Spectrometry
Due to its isotopic purity (99 atom % 13C), this compound is suitable for mass spectrometry applications. It is used as a reference standard in pharmaceutical analytical testing, providing reliable data for quantifying metabolites in biological samples . The compound's stability and specificity make it an essential tool in analytical chemistry.
Case Studies
4.1. Liver Metabolism Analysis
In one notable case study, researchers infused [13C3]propionate into mice to analyze liver metabolism under fasting conditions. The study revealed significant insights into gluconeogenesis and pyruvate cycling, demonstrating how this compound can elucidate complex metabolic interactions within the liver .
4.2. Cardiac Function Investigation
Another case study explored the impact of propionate on cardiac myocytes using this compound as a tracer. The findings indicated that altered propionate metabolism could lead to detrimental epigenetic changes affecting heart function, thereby establishing a link between metabolic disturbances and cardiovascular health .
Mechanism of Action
The mechanism of action of sodium propionate-13C3 involves its incorporation into metabolic pathways where propionate is a substrate. It can be converted into propionyl-coenzyme A, which then enters various biochemical pathways, including the citric acid cycle. The labeled carbon atoms allow researchers to trace the metabolic fate of propionate in different systems .
Comparison with Similar Compounds
Key Observations:
Isotopic Specificity :
- This compound provides uniform 13C labeling, making it ideal for tracing all carbon atoms in propionate metabolism. In contrast, compounds like sodium propionate-3-13C are used for site-specific studies (e.g., tracking the carboxyl group’s fate) .
- Deuterated analogues (e.g., sodium propionate-d5) are preferred for MS-based quantification due to deuterium’s distinct mass shift .
Functional Differences :
- Sodium pyruvate-13C3, while structurally distinct, shares analytical utility in central carbon metabolism studies but focuses on pyruvate-to-lactate or acetyl-CoA pathways .
- Sodium acetate-d3 is used for acetyl-CoA tracing but lacks the three-carbon backbone of propionate, limiting its relevance to shorter metabolic pathways .
Synthesis and Purity: this compound is synthesized via carboxylation of 13C-labeled ethanol or propionaldehyde, achieving >99 atom% 13C purity . Other variants (e.g., -2,3-13C2) require selective labeling, which may introduce synthetic challenges .
Metabolic Studies
- Propionate Metabolism : this compound has been critical in elucidating propionate’s role in odd-chain fatty acid synthesis and its conversion to succinate in ruminants .
- NMR Spectroscopy : The compound’s 13C-enriched structure produces distinct NMR signals (e.g., 13C chemical shifts at 13.2 ppm for C1, 18.5 ppm for C2, and 184.3 ppm for C3), enabling real-time metabolic monitoring .
Comparative Efficacy in Labeling
- Studies show that uniform 13C labeling (as in this compound) improves signal-to-noise ratios in NMR compared to singly labeled analogues, reducing spectral overlap .
- In contrast, sodium propionate-d5 exhibits negligible isotope effects in mammalian systems, making it suitable for long-term pharmacokinetic studies .
Biological Activity
Sodium propionate-13C3 is a stable isotopic variant of sodium propionate, where all three carbon atoms are labeled with carbon-13 (). This compound serves primarily as a tracer in metabolic studies, allowing researchers to investigate its biological activity and metabolic pathways within various biological systems. This article explores the biological activity of this compound, highlighting its applications in research, key findings from studies, and relevant data.
This compound is characterized by its white crystalline solid form and is soluble in water. Its chemical formula is , and it has a CAS number of 152571-51-2. The primary distinction between this compound and its non-labeled counterpart lies in the isotopic composition, which facilitates tracking in metabolic studies. The mechanism of action for this compound is not specific; rather, it acts as a tracer molecule that allows researchers to monitor the utilization and transformation of propionate within cellular metabolism .
Applications in Metabolic Studies
This compound is utilized in various research contexts, particularly in studies involving:
- Metabolic Pathway Analysis : It helps elucidate the metabolic pathways involving propionate, including its incorporation into key metabolites such as succinyl-CoA and glucose.
- Nutritional Research : Understanding how propionate affects energy metabolism and nutrient utilization in different animal models, especially ruminants like dairy cows.
- Disease Models : Investigating the role of propionate in metabolic disorders and its potential therapeutic effects.
1. Metabolism in Dairy Cows
A significant study examined the effects of varying concentrations of this compound on liver metabolism in dairy cows. The results indicated that increased concentrations of sodium propionate led to enhanced enrichment in metabolites such as succinate, fumarate, malate, citrate, and propionyl-CoA over time. Notably, while higher concentrations did not affect the enrichment of acetyl-CoA or glucose significantly, they did enhance the overall metabolic flux through the tricarboxylic acid (TCA) cycle .
Table 1: Total Enrichment Over Time
| Time (min) | 1 mM Propionate | 2 mM Propionate | 4 mM Propionate |
|---|---|---|---|
| 0.5 | 17.4% | 23.2% | 33.8% |
| 15 | Data not shown | Data not shown | Data not shown |
| 60 | Data not shown | Data not shown | Data not shown |
2. Cardiac Metabolism Studies
In another study involving rats, intraperitoneal injection of this compound revealed significant changes in cardiac metabolism. The infusion led to increased levels of methylcitrate and other metabolites related to energy production pathways. This suggests that sodium propionate can influence cardiac energy metabolism by altering metabolite concentrations within the heart tissue .
Table 2: Metabolite Concentrations Post-Injection
| Metabolite | Concentration (nmol/g) |
|---|---|
| Methylcitrate | Increased ~100-fold |
| 3-Hydroxylpropionyl-CoA | 0.1 ± 0.03 |
| Propionylglutamate | Increased by ~10-fold |
Case Studies
Several case studies have underscored the utility of this compound in understanding metabolic processes:
- Study on Ruminant Nutrition : This research demonstrated how dietary inclusion of sodium propionate can enhance energy metabolism efficiency in lactating dairy cows.
- Cardiac Health Implications : Investigations into cardiac tissue from rats treated with this compound provided insights into potential protective mechanisms against ischemic damage through modulation of metabolic pathways.
Q & A
Q. What experimental methods are recommended for characterizing the isotopic purity of Sodium Propionate-13C3?
this compound should be analyzed via mass spectrometry (MS) due to its suitability for detecting isotopic enrichment. The mass shift (M+3) confirms the presence of three ¹³C atoms in the molecule. Nuclear magnetic resonance (NMR) spectroscopy can further validate the structural integrity and isotopic distribution, particularly for distinguishing ¹³C-labeled carbons in the propionate chain. Ensure calibration standards are matched to the isotopic composition to avoid signal overlap .
Q. How should this compound be stored to maintain stability in long-term metabolic studies?
Store the compound in airtight containers under inert gas (e.g., argon) at temperatures below 4°C. This compound is hygroscopic, so desiccants should be used to prevent hydrolysis. Regular stability testing via MS is advised to monitor isotopic integrity, especially if used in aqueous solutions for >72 hours .
Q. What are the critical parameters for integrating this compound into microbial growth media for metabolic flux analysis?
Use concentrations ≤10 mM to avoid osmotic stress in microbial cultures. Pre-equilibrate the media to ensure isotopic homogeneity. Validate uptake kinetics via LC-MS measurements of intracellular metabolites at multiple timepoints. Ensure control experiments account for natural ¹³C abundance in unlabeled media .
Advanced Research Questions
Q. How can discrepancies in isotopic enrichment data be resolved when using this compound in complex biological systems?
Discrepancies often arise from isotopic dilution due to endogenous carbon sources or microbial cross-feeding. Mitigate this by:
- Designing chemostat cultures to control nutrient availability.
- Using isotopically labeled internal standards (e.g., ¹³C-glucose) to normalize MS data.
- Applying computational flux balance analysis (FBA) to model carbon partitioning . Contradictory results should prompt re-evaluation of extraction protocols to ensure metabolite recovery efficiency .
Q. What experimental designs are optimal for tracing propionate metabolism in vivo using this compound?
Use pulse-chase protocols with timed sampling of tissues/fluids. For animal studies, administer the compound via intraperitoneal injection or oral gavage, ensuring dose consistency (e.g., 50 mg/kg body weight). Combine with high-resolution MS/MS to track ¹³C incorporation into TCA cycle intermediates. Control for gut microbiota-mediated propionate metabolism by using germ-free models or antibiotics .
Q. How can researchers optimize LC-MS parameters to distinguish this compound from endogenous propionate in complex matrices?
- Employ hydrophilic interaction liquid chromatography (HILIC) for polar metabolite separation.
- Set MS resolution >30,000 (e.g., Q-TOF instruments) to resolve M+3 from background signals.
- Use parallel reaction monitoring (PRM) targeting m/z 97.03 (unlabeled propionate) and m/z 100.04 (¹³C3-labeled). Validate specificity using stable isotope-labeled internal standards and matrix-matched calibration curves .
Methodological and Data Analysis Considerations
Q. What statistical approaches are appropriate for analyzing time-resolved ¹³C-labeling data?
Apply kinetic modeling (e.g., compartmental models) to estimate metabolic flux rates. Use Bayesian inference to handle noise in MS datasets. For longitudinal studies, mixed-effects models account for individual variability. Report confidence intervals for flux estimates and adhere to significant digit guidelines (e.g., ≤3 digits for instrument-derived data) .
Q. How should researchers address isotopic interference when this compound is used in multi-tracer studies?
Design tracer experiments with non-overlapping isotopic labels (e.g., ²H-glucose + ¹³C3-propionate). Use high-resolution MS to deconvolute signals and computational tools like IsoCor2 for isotopic correction. Pre-screen biological systems for natural isotope abundance in key metabolites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
